
Rilzabrutinib
Overview
Description
Rilzabrutinib (PRN1008) is an oral, reversible covalent Bruton’s tyrosine kinase (BTK) inhibitor developed for autoimmune diseases such as immune thrombocytopenia (ITP), pemphigus vulgaris, and asthma . BTK is critical in B-cell receptor signaling and immune cell activation. This compound forms a temporary covalent bond with Cys481 in BTK, enabling sustained target inhibition while minimizing off-target effects .
Pharmacokinetics (PK):
- Absorption: Rapid absorption with median time to maximum concentration (Tmax) of 1–2.5 hours .
- Bioavailability: Low absolute oral bioavailability (<5%) due to incomplete dissolution, pH-dependent solubility, and extensive gut metabolism by CYP3A and gut flora .
- Metabolism: Primarily metabolized by CYP3A, with significant drug-drug interaction risks (e.g., rifampin reduces exposure by 80%) .
- Excretion: Fecal excretion dominates (87.6–92.9% of radioactivity), with minimal renal excretion (3% unchanged drug) .
Clinical Efficacy:
In the phase 3 LUNA3 trial, this compound achieved platelet responses in 65% of ITP patients (vs. 33% placebo), reduced bleeding, and improved fatigue . It maintains ≥70% BTK occupancy within 4 hours of dosing, enabling durable effects despite rapid plasma clearance (half-life: ~3–4 hours) .
Preparation Methods
The synthesis of PRN-1008 involves forming a reversible covalent bond with a cysteine residue (Cys481) in Bruton’s tyrosine kinase. The synthetic route includes several key steps:
Formation of the core structure: The core structure of PRN-1008 is synthesized through a series of chemical reactions, including nucleophilic substitution and cyclization.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and selectivity for Bruton’s tyrosine kinase.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield
Industrial production methods for PRN-1008 involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
PRN-1008 undergoes several types of chemical reactions:
Covalent Bond Formation: PRN-1008 forms a reversible covalent bond with the cysteine residue in Bruton’s tyrosine kinase.
Oxidation and Reduction: PRN-1008 can undergo oxidation and reduction reactions, which may affect its stability and activity.
Substitution Reactions: The functional groups on PRN-1008 can participate in substitution reactions, which can be used to modify its chemical properties
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to optimize the reaction efficiency and yield.
Scientific Research Applications
Immune Thrombocytopenia
Rilzabrutinib has been particularly noted for its application in immune thrombocytopenia (ITP), a condition characterized by low platelet counts. Recent pivotal phase 3 studies have demonstrated significant efficacy:
- Efficacy : In the LUNA 3 trial, 65% of patients treated with this compound achieved a platelet response compared to 33% in the placebo group. Additionally, 23% of patients showed a durable response over time, with no responses observed in the placebo arm (p<0.0001) .
- Safety : The drug was well tolerated, with common adverse events including diarrhea and headache, primarily low grade .
The potential for this compound to become a first-in-class treatment for ITP is underscored by its fast track designation from the US Food and Drug Administration and ongoing regulatory reviews in both the US and EU .
Asthma
This compound is also being studied for its effects on asthma management. A phase 2 trial indicated:
- Symptom Improvement : Treatment led to a numerical reduction in loss of asthma control events and improvements in overall symptoms .
- Safety Profile : The drug was reported to be well tolerated with no new safety signals observed during the trial .
These findings support further development into phase 3 trials, aiming to establish this compound as an advanced oral treatment option for moderate-to-severe asthma.
Chronic Spontaneous Urticaria
In chronic spontaneous urticaria, this compound is currently undergoing phase 3 trials. Initial phase 2 results have shown promise in reducing symptoms associated with this condition, although detailed efficacy data are forthcoming .
Other Applications
This compound is being investigated for several other autoimmune conditions:
- Warm Autoimmune Hemolytic Anemia : Ongoing phase 2 studies are assessing its effectiveness in this area.
- IgG4-Related Disease : Phase 2b results are expected soon.
- Prurigo Nodularis : Phase 3 trials are anticipated to start soon for this condition as well .
Summary of Clinical Findings
Condition | Phase | Efficacy Results | Safety Profile |
---|---|---|---|
Immune Thrombocytopenia | Phase 3 | 65% platelet response; durable response in 23% | Well tolerated; common AEs mild |
Asthma | Phase 2 | Numerical reduction in asthma control events | Well tolerated; no new safety signals |
Chronic Spontaneous Urticaria | Phase 3 | Results pending | Results pending |
Warm Autoimmune Hemolytic Anemia | Phase 2 | Results pending | Results pending |
IgG4-Related Disease | Phase 2b | Results pending | Results pending |
Prurigo Nodularis | Phase 3 | Results pending | Results pending |
Mechanism of Action
PRN-1008 exerts its effects by forming a reversible covalent bond with the cysteine residue (Cys481) in Bruton’s tyrosine kinase. This interaction inhibits the kinase activity, thereby blocking the downstream signaling pathways involved in B cell activation and maturation. This inhibition modulates the immune response, making PRN-1008 effective in treating autoimmune diseases .
Comparison with Similar Compounds
Comparison with Similar BTK Inhibitors
Mechanism of Action
Key Insights:
- Reversible vs. Irreversible: this compound’s reversible binding allows temporary BTK inhibition, reducing risks of prolonged off-target effects (e.g., bleeding) seen with ibrutinib .
- Selectivity: High BTK/Tec selectivity minimizes interference with Tec-dependent pathways (e.g., platelet activation), enhancing safety .
Pharmacokinetic Profiles
Key Insights:
- Low Bioavailability: this compound’s low systemic exposure is offset by high BTK occupancy (>90%) at target sites .
- Drug Interactions: As a CYP3A substrate, this compound requires dose adjustments with CYP3A inhibitors/inducers (e.g., ritonavir increases exposure 8-fold) .
Efficacy in Autoimmune Diseases
Key Insights:
Biological Activity
Rilzabrutinib (PRN1008) is a reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), primarily developed for the treatment of immune-mediated diseases. This compound has garnered attention due to its selective inhibition of BTK, which plays a crucial role in B-cell signaling and innate immune response. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, and safety profile based on diverse sources.
This compound functions as a reversible covalent inhibitor targeting BTK, which is expressed in B cells and various innate immune cells. The inhibition of BTK leads to several downstream effects:
- Inhibition of B-cell Activation : this compound reduces the activation and inflammatory activities of B cells, macrophages, basophils, mast cells, and neutrophils without inducing cell death .
- Reduction in Autoantibody Production : By inhibiting BTK, this compound decreases autoantibody production and modulates FcγR-mediated signaling pathways, which are critical in autoimmune responses .
- Impact on Inflammatory Pathways : The drug also targets innate inflammatory mechanisms, including the NLRP3 inflammasome, thereby reducing inflammation associated with various immune-mediated diseases .
Preclinical Studies
Preclinical studies have demonstrated the efficacy of this compound in various models:
- Collagen-Induced Arthritis : In rat models, this compound showed dose-dependent improvement in clinical scores and joint pathology .
- Immune Thrombocytopenia (ITP) : this compound has been shown to improve platelet counts significantly in preclinical models of ITP .
Immune Thrombocytopenia (ITP)
A randomized double-blind study evaluated this compound's efficacy in adults and adolescents with persistent or chronic ITP. Key findings include:
- Platelet Response : The study reported a 40% platelet response rate among participants treated with this compound .
- Safety Profile : Adverse events were comparable between this compound and placebo groups, with gastrointestinal issues being the most common .
Pemphigus Vulgaris
In a study involving canines with naturally occurring pemphigus vulgaris, treatment with this compound resulted in rapid clinical improvement within two weeks, showcasing its anti-inflammatory properties .
Clinical Trials Overview
Long-term Treatment Outcomes
A long-term extension study provided insights into the durability of this compound's effects. Patients who continued treatment for an extended period maintained improvements in platelet counts and overall health status. Notably, adverse events led to discontinuation in only a small number of cases, indicating a favorable long-term safety profile .
Q & A
Basic Research Questions
Q. What is the mechanism of action of rilzabrutinib in autoimmune diseases, and how does it inform preclinical study design?
this compound is an oral, reversible Bruton’s tyrosine kinase (BTK) inhibitor that blocks B-cell receptor signaling, reducing autoantibody production and inflammatory responses . Preclinical studies should focus on in vitro BTK inhibition assays (e.g., phosphorylation assays) and in vivo models (e.g., murine pemphigus or immune thrombocytopenia [ITP]) to validate target engagement and dose-response relationships. Experimental designs must include control groups treated with placebo or standard therapies (e.g., corticosteroids) for comparative efficacy analysis .
Q. How are phase 3 clinical trials for this compound structured to assess efficacy in chronic immune-mediated diseases?
The LUNA 3 trial (NCT04682353) for ITP used a randomized, double-blind, placebo-controlled design with 24-week treatment periods followed by open-label extensions. Key endpoints included durable platelet response (platelet count ≥50,000/µL for ≥8 weeks) and bleeding events. Researchers should replicate this framework with adaptive designs (e.g., interim analyses) to optimize sample sizes and minimize patient risk .
Q. What safety data support this compound’s long-term use in autoimmune disorders?
Safety assessments from >1,000 patients across multiple indications (e.g., asthma, pemphigus) show adverse event rates comparable to placebo, with no dose-limiting toxicities. Methodologically, trials should include longitudinal monitoring of liver enzymes, hematologic parameters, and infections, using Common Terminology Criteria for Adverse Events (CTCAE) grading .
Q. How should researchers address variability in this compound’s pharmacokinetics across patient subgroups?
Population pharmacokinetic (PopPK) modeling is recommended to account for covariates like age, renal/hepatic function, and drug-drug interactions. Stratified sampling in clinical trials ensures robust data for subgroup analyses, while non-compartmental methods (e.g., AUC, Cmax) quantify exposure-response relationships .
Q. What biomarkers are validated for assessing this compound’s target engagement in clinical studies?
BTK occupancy assays (via flow cytometry) and serum autoantibody titers (e.g., anti-desmoglein in pemphigus) are primary biomarkers. Secondary biomarkers include cytokine profiles (IL-6, TNF-α) and lymphocyte subset analyses (CD19+ B cells). Standardize assays across sites using centralized laboratories to reduce variability .
Advanced Research Questions
Q. How can conflicting efficacy data from this compound trials in different autoimmune diseases be reconciled?
Contradictions may arise from disease-specific pathophysiology (e.g., ITP vs. pemphigus) or trial design heterogeneity. Researchers should perform meta-analyses using fixed/random-effects models to pool data, adjusting for covariates like baseline severity and concomitant therapies. Sensitivity analyses can identify outliers or confounding variables .
Q. What strategies optimize this compound dosing in combination therapies?
Factorial designs or response-surface methodology (RSM) can identify synergistic interactions with corticosteroids or rituximab. Pharmacodynamic markers (e.g., BTK occupancy) should guide dose titration, while Bayesian adaptive designs allow real-time dose adjustments based on interim efficacy/safety data .
Q. How do real-world evidence (RWE) studies complement this compound’s randomized controlled trial (RCT) data?
RWE studies using registries (e.g., EHRs, claims databases) should employ propensity score matching to balance baseline characteristics between this compound and comparator cohorts. Validate endpoints (e.g., bleeding events) via manual chart reviews to ensure accuracy .
Q. What statistical methods address missing data in long-term this compound safety studies?
Q. How can multi-omics approaches elucidate this compound’s off-target effects in autoimmune populations?
Integrate transcriptomic (RNA-seq), proteomic (mass spectrometry), and metabolomic data via pathway enrichment tools (e.g., Gene Ontology, KEGG). Network pharmacology models predict off-target interactions, validated by in silico docking studies and kinase selectivity assays .
Q. Methodological Guidelines
- Experimental Design : Use CONSORT or SPIRIT checklists for RCTs .
- Data Analysis : Pre-specify endpoints, statistical models, and alpha-spending functions to control Type I error .
- Ethics : Obtain IRB approval and document informed consent processes for all human studies .
Properties
IUPAC Name |
(E)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40FN9O3/c1-36(2,45-15-13-43(14-16-45)26-21-48-22-26)18-24(19-38)35(47)44-12-6-7-25(20-44)46-34-31(33(39)40-23-41-34)32(42-46)29-11-10-28(17-30(29)37)49-27-8-4-3-5-9-27/h3-5,8-11,17-18,23,25-26H,6-7,12-16,20-22H2,1-2H3,(H2,39,40,41)/b24-18+/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFFREMLXLZNHE-GBOLQPHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=C(\C#N)/C(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40FN9O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1575596-29-0, 1575591-66-0 | |
Record name | Rilzabrutinib, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1575596290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rilzabrutinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1575591660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Piperidinepropanenitrile, 3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H -pyrazolo[3,4-d ]pyrimidin-1-yl]-α-[2-methyl-2-[4-(3-oxetanyl)-1-piperazinyl]propylidene]-β-oxo-, (αZ ,3R )- (ACI) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RILZABRUTINIB, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G1WE425BI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.